Cas no 444910-17-2 (Dichloro[1,3-bis(2,6-diisopropylphenyl)imidazole-2-ylidene]palladium(II) Dimer)
Dichloro[1,3-bis(2,6-diisopropylphenyl)imidazole-2-ylidene]palladium(II) Dimer Chemical and Physical Properties
Names and Identifiers
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- Dichloro(di-mu-chloro)bis[1,3-bis(2,6-di-i-propylphenyl)imidazol-2-ylidene]dipalladium(II)
- DICHLORO(DI-Μ-CHLORO)BIS[1,3-BIS(2,6-DI-I-PROPYLPHENYL)IMIDAZOL-2-YLIDENE]DIPALLADIUM (II)
- DICHLORO-[1,3-BIS(DIISOPROPYLPHENYL)IMIDAZOLE-2-YLIDENE]PALLADIUM(II)-DIMER
- [1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]-dichloro-palla dium
- Dichloro[1,3-bis(2,6-diisopropylphenyl)-1,3-dihydro-2H-imidazol-2-ylidene]palladium(II) dimer
- CX 41
- Dichloro[1,3-bis(diisopropylphenyl)-2-imidazolidinylidene]palladium(II) dimer
- [(SIPr)PdCl2]2
- Dichloro[1,3-bis(2,6-diisopropylphenyl)imidazole-2-ylidene]palladium(II) Dimer
- 1,3-bis[2,6-di(propan-2-yl)phenyl]-2H-imidazol-1-ium-2-ide;dichloropalladium
- DICHLORO(DI-Mu-CHLORO)BIS[1,3-BIS(2,6-DI-I-PROPYLPHENYL)IMIDAZOL-2-YLIDENE]DIPALLADIUM (II)
- Dichloro(di-mu-chloro)bis[1,3-bis(2,6-di-i-propylphenyl)imidazol-2-ylidene]dipalladium(II), 97%
- 444910-17-2
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- MDL: MFCD09039100
- Inchi: 1S/2C27H36N2.4ClH.2Pd/c2*1-18(2)22-11-9-12-23(19(3)4)26(22)28-15-16-29(17-28)27-24(20(5)6)13-10-14-25(27)21(7)8;;;;;;/h2*9-16,18-21H,1-8H3;4*1H;;/q;;;;;;2*+2/p-4
- InChI Key: TXCXGICCIUAGJY-UHFFFAOYSA-J
- SMILES: [Pd](Cl)Cl.[Pd](Cl)Cl.[N+]1(C=CN([C-]=1)C1C(=CC=CC=1C(C)C)C(C)C)C1C(=CC=CC=1C(C)C)C(C)C.[N+]1(C=CN([C-]=1)C1C(=CC=CC=1C(C)C)C(C)C)C1C(=CC=CC=1C(C)C)C(C)C
Computed Properties
- Exact Mass: 1132.25553g/mol
- Monoisotopic Mass: 1128.25807g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 64
- Rotatable Bond Count: 10
- Complexity: 524
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 2
- XLogP3: 3.4
- Topological Polar Surface Area: 12.5Ų
Experimental Properties
- Color/Form: Not available
- Melting Point: 331 °C
- Boiling Point: 0°C
- Flash Point: 0°C
- Solubility: Not available
Dichloro[1,3-bis(2,6-diisopropylphenyl)imidazole-2-ylidene]palladium(II) Dimer Security Information
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Symbol:
- Signal Word:Warning
- Hazard Statement: H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: 26
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Hazardous Material Identification:
- Storage Condition:2-8°C
Dichloro[1,3-bis(2,6-diisopropylphenyl)imidazole-2-ylidene]palladium(II) Dimer Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 46-0860-250mg |
Dichloro(di-μ-chloro)bis[1,3-bis(2,6-di-i-propylphenyl)imidazol-2-ylidene]dipalladium(II),97% |
444910-17-2 | 97% | 250mg |
997CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 46-0860-1g |
Dichloro(di-μ-chloro)bis[1,3-bis(2,6-di-i-propylphenyl)imidazol-2-ylidene]dipalladium(II),97% |
444910-17-2 | 97% | 1g |
2992CNY | 2021-05-08 | |
| abcr | AB249105-250 mg |
Dichloro(di-mu-chloro)bis[1,3-bis(2,6-di-i-propylphenyl)imidazol-2-ylidene]dipalladium(II), 97%; . |
444910-17-2 | 97% | 250 mg |
€87.90 | 2023-07-20 | |
| abcr | AB249105-1 g |
Dichloro(di-mu-chloro)bis[1,3-bis(2,6-di-i-propylphenyl)imidazol-2-ylidene]dipalladium(II), 97%; . |
444910-17-2 | 97% | 1 g |
€247.00 | 2023-07-20 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 725463-250MG |
CX41 |
444910-17-2 | 250mg |
¥785.58 | 2023-11-26 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 725463-1G |
CX41 |
444910-17-2 | 1g |
¥1894.75 | 2023-11-26 | ||
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R022540-1g |
Dichloro[1,3-bis(2,6-diisopropylphenyl)imidazole-2-ylidene]palladium(II) Dimer |
444910-17-2 | 97% | 1g |
¥1901 | 2024-05-23 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R022540-250mg |
Dichloro[1,3-bis(2,6-diisopropylphenyl)imidazole-2-ylidene]palladium(II) Dimer |
444910-17-2 | 97% | 250mg |
¥845 | 2024-05-23 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R022540-100mg |
Dichloro[1,3-bis(2,6-diisopropylphenyl)imidazole-2-ylidene]palladium(II) Dimer |
444910-17-2 | 97% | 100mg |
¥432 | 2024-05-23 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B64580-1g |
[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]-dichloro-palla dium |
444910-17-2 | 97% | 1g |
¥1038.0 | 2024-07-18 |
Dichloro[1,3-bis(2,6-diisopropylphenyl)imidazole-2-ylidene]palladium(II) Dimer Suppliers
Dichloro[1,3-bis(2,6-diisopropylphenyl)imidazole-2-ylidene]palladium(II) Dimer Related Literature
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
Additional information on Dichloro[1,3-bis(2,6-diisopropylphenyl)imidazole-2-ylidene]palladium(II) Dimer
Research Briefing on Dichloro[1,3-bis(2,6-diisopropylphenyl)imidazole-2-ylidene]palladium(II) Dimer (CAS: 444910-17-2)
Dichloro[1,3-bis(2,6-diisopropylphenyl)imidazole-2-ylidene]palladium(II) Dimer (CAS: 444910-17-2) is a highly efficient palladium-based catalyst widely used in cross-coupling reactions, particularly in pharmaceutical and fine chemical synthesis. This N-heterocyclic carbene (NHC) palladium complex has gained significant attention due to its stability, high reactivity, and broad substrate scope. Recent studies have further explored its applications in C-C and C-X (X = N, O, S) bond-forming reactions, which are critical for the synthesis of bioactive molecules and drug candidates.
Recent research has focused on optimizing the catalytic performance of this dimeric complex in challenging transformations, such as the Buchwald-Hartwig amination and Suzuki-Miyaura coupling. A 2023 study published in Advanced Synthesis & Catalysis demonstrated its superior activity in the arylation of heteroarenes under mild conditions, achieving high yields with low catalyst loadings (0.1-0.5 mol%). The study also highlighted the complex's robustness in the presence of sensitive functional groups, making it a versatile tool for late-stage functionalization in drug discovery.
Another significant advancement involves the application of this catalyst in continuous flow chemistry. A 2024 paper in Organic Process Research & Development reported its use in a scalable, flow-based system for the synthesis of key pharmaceutical intermediates. The dimer's stability under flow conditions and its resistance to leaching were particularly noteworthy, addressing critical challenges in industrial-scale applications.
Mechanistic studies have also provided deeper insights into the catalytic cycle of this complex. Advanced spectroscopic techniques and computational modeling have revealed the formation of monomeric active species in situ, which are responsible for the high turnover numbers observed in various transformations. These findings have important implications for the design of next-generation NHC-palladium catalysts with improved selectivity and efficiency.
In the context of green chemistry, recent work has explored the immobilization of this catalyst on various supports, including magnetic nanoparticles and porous organic polymers. These heterogeneous systems maintain high catalytic activity while enabling easy recovery and reuse, significantly reducing the environmental impact of palladium-based catalysis. A 2023 study in ACS Sustainable Chemistry & Engineering reported excellent recyclability (up to 10 cycles) without significant loss of activity.
The pharmaceutical industry has particularly benefited from these developments, with several companies adopting this catalyst for the synthesis of complex drug molecules. Its application in the production of antiviral and anticancer agents has been particularly noteworthy, with improved yields and reduced side products compared to traditional palladium sources.
Looking forward, research is focusing on expanding the scope of this catalyst to include more challenging substrates and developing chiral versions for asymmetric synthesis. The combination of this palladium complex with photoredox catalysis is another promising area, enabling novel bond-forming reactions under mild conditions. These ongoing developments position Dichloro[1,3-bis(2,6-diisopropylphenyl)imidazole-2-ylidene]palladium(II) Dimer as a cornerstone in modern synthetic chemistry, with significant implications for drug discovery and development.
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